molecular formula C23H25NO3D6 B602511 Norgestimate-[d6] CAS No. 1263194-12-2

Norgestimate-[d6]

Cat. No.: B602511
CAS No.: 1263194-12-2
M. Wt: 375.54
InChI Key:
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Description

Norgestimate-[d6] is a deuterated form of norgestimate, a synthetic progestin used primarily in hormonal contraceptives. The deuterium atoms in Norgestimate-[d6] replace hydrogen atoms, making it useful as an internal standard in mass spectrometry due to its similar chemical properties but distinct mass.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Norgestimate-[d6] involves multiple steps, starting from the precursor compounds. The key steps include:

    Oxime Formation: The initial step involves the formation of an oxime from levonorgestrel.

    Acetylation: The oxime is then acetylated to form norgestimate.

Industrial Production Methods

Industrial production of Norgestimate-[d6] follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large-scale synthesis of the precursor compounds.

    Purification: Multiple purification steps to ensure high purity of the final product.

    Quality Control: Rigorous quality control measures to ensure the consistency and reliability of the compound.

Chemical Reactions Analysis

Types of Reactions

Norgestimate-[d6] undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the oxime group.

    Substitution: Various substitution reactions can occur, particularly involving the acetyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Conditions for substitution reactions often involve acidic or basic catalysts.

Major Products

The major products formed from these reactions include various derivatives of Norgestimate-[d6], depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Norgestimate-[d6] has several scientific research applications, including:

    Chemistry: Used as an internal standard in mass spectrometry for the quantification of norgestimate.

    Biology: Studied for its interactions with biological receptors and its metabolic pathways.

    Medicine: Investigated for its potential therapeutic uses and its role in hormonal contraceptives.

    Industry: Utilized in the development and testing of pharmaceutical formulations.

Mechanism of Action

Norgestimate-[d6] exerts its effects by binding to progesterone receptors in the body. This binding decreases the frequency of gonadotropin-releasing hormone pulses from the hypothalamus, which in turn reduces the levels of follicle-stimulating hormone and luteinizing hormone. These actions prevent ovulation and thereby act as a contraceptive .

Comparison with Similar Compounds

Similar Compounds

    Norgestimate: The non-deuterated form, used widely in hormonal contraceptives.

    Norethindrone: Another synthetic progestin with similar uses but different chemical structure.

    Levonorgestrel: A related compound with similar contraceptive properties.

Uniqueness

Norgestimate-[d6] is unique due to the presence of deuterium atoms, which makes it particularly useful in analytical chemistry for mass spectrometry. This isotopic labeling allows for precise quantification and differentiation from non-deuterated compounds .

Properties

IUPAC Name

[(10R,13S,17R)-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-3-hydroxyimino-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31NO3/c1-4-22-12-10-19-18-9-7-17(24-26)14-16(18)6-8-20(19)21(22)11-13-23(22,5-2)27-15(3)25/h2,14,18-21,26H,4,6-13H2,1,3H3/t18-,19?,20?,21?,22-,23-/m0/s1/i6D2,7D2,14D,18D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIQQMECNKUGGKA-FZWYQJHKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCC3C(C1CCC2(C#C)OC(=O)C)CCC4=CC(=NO)CCC34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C2[C@](CC(C1=NO)([2H])[2H])(C3CC[C@]4(C(C3CC2([2H])[2H])CC[C@]4(C#C)OC(=O)C)CC)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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